molecular formula C22H21N3O3S B3969102 1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B3969102
M. Wt: 407.5 g/mol
InChI Key: ZAQRQHFRNZTEIR-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a structurally complex organic compound with the molecular formula C₂₂H₂₁N₃O₃S and a molecular weight of 407.49 g/mol . The molecule features a pyrrolidine-2,5-dione core substituted at the 1-position with a 3-methoxyphenyl group and at the 3-position with a sulfanyl-linked 4,6,7-trimethylquinazolin-2-yl moiety. The quinazoline ring, a bicyclic aromatic system with nitrogen atoms at positions 1 and 3, is substituted with three methyl groups, enhancing its lipophilicity and steric bulk.

This compound’s structural uniqueness lies in the combination of a pyrrolidine-2,5-dione scaffold (known for diverse bioactivities) and a trimethylquinazoline-sulfanyl group, which may confer distinct pharmacological or chemical properties compared to simpler analogues. Pyrrolidine-2,5-dione derivatives are frequently explored for anticonvulsant, enzyme inhibitory, and anticancer activities , while quinazoline derivatives are prominent in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4,6,7-trimethylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-12-8-17-14(3)23-22(24-18(17)9-13(12)2)29-19-11-20(26)25(21(19)27)15-6-5-7-16(10-15)28-4/h5-10,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQRQHFRNZTEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SC3CC(=O)N(C3=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-methoxyphenyl group: This step may involve a nucleophilic substitution reaction using a suitable methoxyphenyl derivative.

    Attachment of the 4,6,7-trimethylquinazolin-2-yl group: This can be done through a thiol-ene reaction or other coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-2,5-Dione Core

The compound shares its pyrrolidine-2,5-dione core with several derivatives, but substituent variations significantly alter properties:

Compound Name Substituents Key Properties/Activities Reference
1-(2-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione 2-Methoxyphenyl, 4-methylpiperazinyl Enhanced solubility via piperazine moiety
1-(3-Methoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione 3-Methoxyphenyl, pyridin-2-ylsulfanyl logP = 1.88; potential enzyme inhibition
1-(4-Chlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione 4-Chlorophenyl, pyridin-2-ylsulfanyl Anticancer activity (in vitro)
1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione 4-Bromophenyl, pyridin-2-ylsulfanyl Antimicrobial properties

Key Observations :

  • Sulfanyl-Linked Groups : Replacement of pyridin-2-ylsulfanyl (logP = 1.88) with the bulkier 4,6,7-trimethylquinazolin-2-ylsulfanyl likely increases lipophilicity (predicted logP > 2.5), affecting membrane permeability and metabolic stability.
Sulfanyl-Linked Heterocycles

The sulfanyl group bridges the pyrrolidine-2,5-dione core to diverse heterocycles, influencing bioactivity:

Compound Name Heterocycle Key Features Reference
Target Compound 4,6,7-Trimethylquinazolin-2-yl High steric bulk; potential kinase inhibition
1-(3-Methoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione Pyridin-2-yl Moderate logP (1.88); simpler structure
3-{[5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione Triazole Antifungal/antibacterial potential

Key Observations :

  • Quinazoline vs. Pyridine : The trimethylquinazoline group’s aromaticity and methyl substitutions may enhance π-π stacking and hydrophobic interactions in biological targets compared to pyridine .
  • Triazole Derivatives : Triazole-containing analogues exhibit antimicrobial activity, suggesting the target compound’s sulfanyl-heterocycle could be tailored for similar applications .
Physicochemical Properties

Predicted properties of the target compound versus analogues:

Property Target Compound 1-(3-Methoxyphenyl)-3-(pyridin-2-ylsulfanyl) Derivative 1-(2-Methoxyphenyl)-3-(4-methylpiperazinyl) Derivative
Molecular Weight 407.49 g/mol 314.36 g/mol ~350 g/mol (estimated)
logP (Predicted) ~3.0 (highly lipophilic) 1.88 1.5–2.0 (piperazine increases solubility)
Polar Surface Area ~90 Ų (quinazoline increases) 45.11 Ų ~70 Ų
Hydrogen Bond Acceptors 7 7 8–9

Key Observations :

  • The quinazoline moiety contributes to a larger polar surface area, which may influence interactions with polar enzyme active sites .

Biological Activity

1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine ring and various functional groups. Its molecular formula is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S, and it has a molecular weight of approximately 358.47 g/mol. The presence of the methoxyphenyl and trimethylquinazolinyl groups contributes to its biological activity.

Research indicates that this compound acts as an indoleamine 2,3-dioxygenase (IDO1) inhibitor . IDO1 plays a crucial role in the kynurenine pathway, which is involved in tryptophan metabolism. By inhibiting IDO1, the compound may alter the levels of tryptophan and kynurenine in the body, potentially affecting immune responses and tumor growth.

Key Findings:

  • Inhibition of Tumor Growth : Studies have shown that compounds similar to this compound can significantly reduce tumor growth in various cancer models. For instance, in mouse models with pancreatic and colorectal cancers, treatment with IDO1 inhibitors resulted in reduced tumor size compared to control groups .
  • Impact on Immune Response : By modulating the kynurenine pathway, IDO1 inhibitors can enhance T-cell responses against tumors. This suggests a potential role in cancer immunotherapy .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Biological Activity Effect Observed Reference
IDO1 InhibitionReduced tumor growth
Immune ModulationEnhanced T-cell activity
Cytotoxicity against cancer cellsInduced apoptosis in cancer cell lines

Case Studies

Several studies have evaluated the efficacy of IDO1 inhibitors in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced melanoma showed that treatment with an IDO1 inhibitor led to stabilization of disease and improved overall survival rates compared to standard therapies .
  • Case Study 2 : In patients with endometrial cancer, administration of an IDO1 inhibitor resulted in significant tumor regression and enhanced immune response markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

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